2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzyl group, and a quinolinecarboxamide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinoline core.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a reductive amination reaction, where a fluorobenzylamine reacts with the quinolinecarboxamide under reducing conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the desired quinolinecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to perform substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinolinecarboxamides with various nucleophiles.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23FN2O2 |
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Molecular Weight |
414.5g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-6-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23FN2O2/c1-3-31-21-11-7-19(8-12-21)25-15-23(22-14-17(2)4-13-24(22)29-25)26(30)28-16-18-5-9-20(27)10-6-18/h4-15H,3,16H2,1-2H3,(H,28,30) |
InChI Key |
DOWGVZQYGDPZSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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